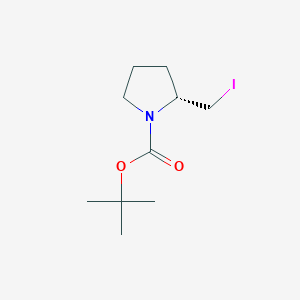![molecular formula C9H7ClN2O2S B8052425 Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8052425.png)
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure with a chlorine atom at the 2-position and an ethyl ester group at the 4-position. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Carbonylation: One common synthetic route involves the palladium-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). This method typically uses palladium(II) chloride (PdCl2) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) to facilitate the carbonylation reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Substitution Reactions: Another approach involves nucleophilic substitution reactions where a suitable nucleophile replaces the chlorine atom at the 2-position[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed carbonylation reactions under optimized conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to manage the reactivity of the intermediates and the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloro-substituted thieno[3,2-d]pyrimidines.
Substitution Products: A variety of substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
科学研究应用
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the compound's derivatives and the context of its use.
相似化合物的比较
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is similar to other thieno[3,2-d]pyrimidines, such as Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. its unique substitution pattern and functional groups contribute to its distinct chemical properties and reactivity. Other similar compounds include:
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Ethyl 2-chlorothieno[3,2-d]pyrimidine-5-carboxylate
Ethyl 2-chlorothieno[3,2-d]pyrimidine-6-carboxylate
These compounds share the thieno[3,2-d]pyrimidine core but differ in the position and nature of substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-8(13)6-7-5(3-4-15-7)11-9(10)12-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDCLKMFFKYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1SC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
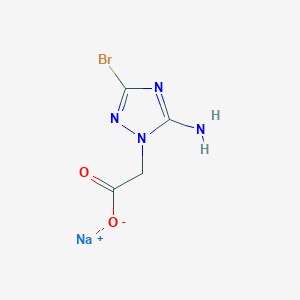
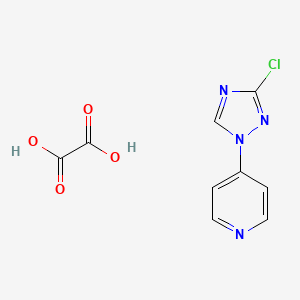
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)
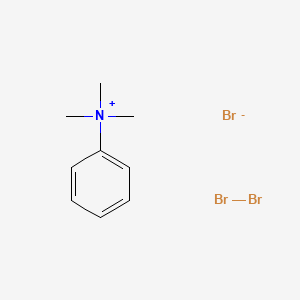
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
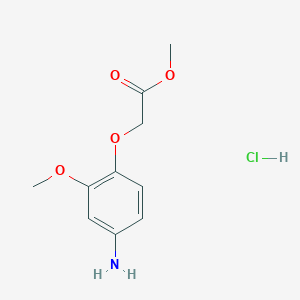
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B8052411.png)
![tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8052413.png)
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
